molecular formula C10H12N4O B6647627 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile

1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile

Cat. No.: B6647627
M. Wt: 204.23 g/mol
InChI Key: OXJFJEFBROURBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It has been found to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and viral infections.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile involves the inhibition of protein kinase CK2, which is involved in many cellular processes including cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer and is a potential therapeutic target. This compound binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CK2, leading to the inhibition of cell growth and proliferation. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing inflammation and oxidative stress. In viral infections, this compound inhibits the replication of viruses by targeting host cell factors required for viral replication.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of CK2 in cellular processes and for developing new therapeutics targeting CK2. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, this compound has been found to have off-target effects on other kinases, which can complicate its use in certain experiments.

Future Directions

There are several future directions for the research and development of 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop new derivatives of this compound with improved solubility and selectivity for CK2. Additionally, this compound could be studied in combination with other therapies to improve its efficacy in cancer treatment. Finally, this compound could be further studied for its potential therapeutic applications in other diseases such as viral infections and neurodegenerative diseases.

Synthesis Methods

The synthesis method of 1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile involves the reaction of 2-cyclopentylacetic acid with hydrazine hydrate to form 2-cyclopentylhydrazine. This is then reacted with ethyl acetoacetate to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(2-Cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has antiviral properties and has been found to inhibit the replication of certain viruses such as hepatitis C and dengue virus.

Properties

IUPAC Name

1-(2-cyclopentyl-2-oxoethyl)-1,2,4-triazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-5-10-12-7-14(13-10)6-9(15)8-3-1-2-4-8/h7-8H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJFJEFBROURBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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